Cas no 1806963-80-3 (2-Amino-4-bromopyridine-5-methanol)

2-Amino-4-bromopyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-bromopyridine-5-methanol

-

- インチ: 1S/C6H7BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2,(H2,8,9)

- InChIKey: CUQQIYNZKPSPJO-UHFFFAOYSA-N

- SMILES: BrC1C=C(N)N=CC=1CO

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- トポロジー分子極性表面積: 59.1

- XLogP3: 0.3

2-Amino-4-bromopyridine-5-methanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016314-1g |

2-Amino-4-bromopyridine-5-methanol |

1806963-80-3 | 95% | 1g |

$3,126.60 | 2022-03-31 | |

| Alichem | A029016314-250mg |

2-Amino-4-bromopyridine-5-methanol |

1806963-80-3 | 95% | 250mg |

$1,029.00 | 2022-03-31 |

2-Amino-4-bromopyridine-5-methanol 関連文献

-

Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

2-Amino-4-bromopyridine-5-methanolに関する追加情報

Introduction to 2-Amino-4-bromopyridine-5-methanol (CAS No. 1806963-80-3)

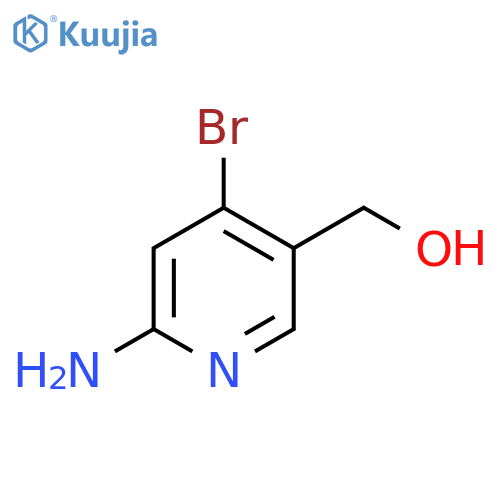

2-Amino-4-bromopyridine-5-methanol (CAS No. 1806963-80-3) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring, an amino group, a bromine atom, and a hydroxymethyl group. These functional groups endow the molecule with a range of chemical properties and potential biological activities, making it a valuable intermediate and building block in various scientific applications.

The chemical structure of 2-Amino-4-bromopyridine-5-methanol is particularly noteworthy due to its versatility in forming derivatives and analogs. The presence of the amino group allows for facile substitution reactions, while the bromine atom can serve as a leaving group in nucleophilic substitution reactions. The hydroxymethyl group further enhances the molecule's reactivity and solubility properties, making it suitable for a wide array of synthetic transformations.

In recent years, 2-Amino-4-bromopyridine-5-methanol has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of novel drugs targeting various diseases. For instance, researchers have explored its role in the development of antiviral agents, anticancer drugs, and anti-inflammatory compounds. The compound's ability to form stable complexes with metal ions has also been leveraged in the design of metal-based therapeutic agents.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-Amino-4-bromopyridine-5-methanol as a key intermediate in the synthesis of a novel series of pyridine derivatives with potent antiviral activity against influenza A virus. The researchers demonstrated that these derivatives exhibited high selectivity and low cytotoxicity, making them promising candidates for further preclinical evaluation.

In another notable study, scientists at a leading pharmaceutical company investigated the potential of 2-Amino-4-bromopyridine-5-methanol as a scaffold for developing anticancer drugs. By introducing various functional groups at different positions on the pyridine ring, they were able to synthesize a library of compounds with diverse biological activities. Several of these compounds showed significant inhibition of cancer cell proliferation and were selected for further optimization and testing.

The hydroxymethyl group in 2-Amino-4-bromopyridine-5-methanol has also been exploited for its potential to enhance drug delivery properties. Researchers have developed prodrugs based on this compound that are designed to improve solubility and bioavailability. These prodrugs have shown promising results in preclinical studies, demonstrating enhanced therapeutic efficacy compared to their parent compounds.

Beyond its applications in drug discovery and development, 2-Amino-4-bromopyridine-5-methanol has also found use in other areas of chemical research. For example, it has been employed as a ligand in coordination chemistry to form complexes with transition metals. These complexes have been studied for their catalytic properties and have shown potential in various organic transformations, such as C-H activation and cross-coupling reactions.

In conclusion, 2-Amino-4-bromopyridine-5-methanol (CAS No. 1806963-80-3) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable intermediate and building block for the development of novel drugs and materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

1806963-80-3 (2-Amino-4-bromopyridine-5-methanol) Related Products

- 865611-80-9(N-{2-4-(3,4-dimethylbenzenesulfonyl)piperazin-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide)

- 1260782-29-3(5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine)

- 871317-98-5(2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide)

- 2138356-04-2(3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one)

- 1521682-38-1(2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid)

- 2149722-53-0({1-2-(2-cyclopropylcyclopropyl)ethylazetidin-2-yl}methanamine)

- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)

- 871125-82-5((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)

- 1052541-78-2(1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride)

- 1353993-07-3((S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester)